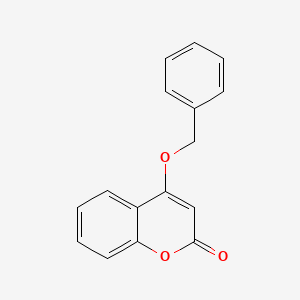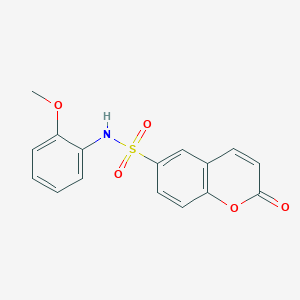
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine, also known as 4-Fluoromethoxyphenylpiperazine (4-FMP), is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained attention in the scientific community due to its potential use in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine is not fully understood. However, studies have suggested that the compound acts as a partial agonist at serotonin receptors and as an antagonist at dopamine receptors. This activity profile suggests that 4-FMP may have an effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. These changes in neurotransmitter levels can lead to alterations in mood, behavior, and cognition. Additionally, 4-FMP has been shown to have an effect on heart rate and blood pressure, which suggests that it may have cardiovascular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine in lab experiments is its high potency and selectivity. This makes it a useful tool for studying the effects of serotonin and dopamine receptor activity. However, one limitation of using 4-FMP is its potential for off-target effects. Its activity at other receptors may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine. One area of interest is the development of drugs that target serotonin and dopamine receptors for the treatment of psychiatric disorders such as depression and schizophrenia. Additionally, further investigation into the cardiovascular effects of 4-FMP is warranted. Finally, the compound's potential use as a PET imaging probe for studying CNS function should be explored further.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine is a synthetic compound with potential applications in drug discovery and development. Its pharmacological activities make it a promising candidate for the development of drugs that target the CNS. While there are limitations to using 4-FMP in lab experiments, its high potency and selectivity make it a useful tool for studying serotonin and dopamine receptor activity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine can be achieved through a multi-step process. Initially, 4-Fluorobenzaldehyde is reacted with 1-methylpiperazine to form 1-(4-fluorophenyl)piperazine. The resulting product is then treated with acetic anhydride and methanol to obtain 1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine. The purity of the product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-4-(methoxyacetyl)piperazine has been extensively studied for its potential use in drug discovery and development. The compound has been shown to exhibit various pharmacological activities, including serotonin receptor agonism and dopamine receptor antagonism. These activities make it a promising candidate for the development of drugs that target the central nervous system (CNS). 4-FMP has also been investigated for its potential use as a probe in positron emission tomography (PET) imaging studies.
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-18-10-13(17)16-8-6-15(7-9-16)12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARJCXUTLQHXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)
![(cyanomethyl)[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694657.png)
![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)

![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5694680.png)
![5-bromo-N-[(tert-butylamino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5694693.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5694709.png)




